molecular formula C20H38O11 B013810 Octyl |A-D-Lactoside CAS No. 74513-17-0

Octyl |A-D-Lactoside

Cat. No. B013810
CAS RN: 74513-17-0
M. Wt: 454.5 g/mol
InChI Key: MASIZQYHVMQQKI-YAIANMIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl A-D-Lactoside is a compound used in the solubilization of membrane-bound proteins1. It has a molecular formula of C20H37O10 and a molecular weight of 437.511.



Synthesis Analysis

The synthesis of Octyl A-D-Lactoside can be achieved through the reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant2. In a study, it was found that the use of 10% of biocatalyst loading in the syntheses of octyl caprylate and octyl caprate resulted in conversions below 50%. When the biocatalyst loading was increased (20 or 30%), conversions around 90% were achieved3.



Molecular Structure Analysis

The molecular structure of Octyl A-D-Lactoside is complex and involves various chemical names, physical and chemical properties4. The biophysical properties of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) have been investigated5.



Chemical Reactions Analysis

Octyl A-D-Lactoside has been found to interact with other compounds in various ways. For instance, it has been used in the formation of hybrid liposomes with DPPC and cholesterol5. The presence of Octyl A-D-Lactoside modifies the thermodynamic parameters of the membranes such as phase transition temperature, enthalpy change, and cooperativity5.



Physical And Chemical Properties Analysis

Octyl A-D-Lactoside has been studied for its physical and chemical properties. It has been found that the phase diagram, as well as the thermodynamic and structural properties of the binary system n-octyl α-D-glucoside/water, can be studied in the temperature range 25–130°C7.


Scientific Research Applications

  • Glycolipidomic Profiling : Octyl β-D-Lactoside derivatives have been used in glycolipidomic profiling, particularly for immune modulating bacterial-derived glycans. A notable example is the synthesis of cholesteryl-α-D-lactoside using a stable β-lactosyl iodide (Ryan A. Davis, J. Fettinger, & J. Gervay-Hague, 2015).

  • Pharmaceutical and Biotechnology Applications : Cellulase-mediated transglycosylation and condensation reactions have been utilized to synthesize various alkyl β-lactosides and their analogs. These compounds have potential applications in the pharmaceutical and biotechnology industries (N. Yasutake et al., 2004).

  • Enzyme Inhibition Studies : Derivatives of Octyl β-D-Lactoside have been investigated for their inhibitory activity against enzymes like human β-galactosidase, with implications for therapeutic applications (S. Ogawa, Y. Matsunaga, & Yoshiyuki Suzuki, 2002).

  • Biosynthesis of Glycolipids : Studies show that human melanoma and Chinese hamster ovary cells can convert n-alkyl-β-glucosides into structural analogs of ganglioside GM3, with Octyl β-D-glucoside being particularly effective. This has implications in the study of cell surface glycolipids and their roles in cellular processes (A. Pörtner et al., 1996).

  • Functional Food and Cosmetics Applications : The antioxidant activity and water solubility of β-carotene loaded in certain derivatives of Octyl β-D-Lactoside have been found to be enhanced, making them suitable for use in functional foods and cosmetics (Wenjiao Ge et al., 2015).

Safety And Hazards

Future Directions

The potential applications of Octyl A-D-Lactoside are vast. It has been suggested that lipid/sugar materials like Octyl A-D-Lactoside could have potential properties to use as nanovesicles for drug delivery5. Further research and development in this area could lead to innovative drug delivery systems.


properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASIZQYHVMQQKI-YAIANMIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432097
Record name Octyl |A-D-Lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl |A-D-Lactoside

CAS RN

74513-17-0
Record name Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74513-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl |A-D-Lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
31
Citations
WB Turnbull, JA Harrison, KPR Kartha, S Schenkman… - Tetrahedron, 2002 - Elsevier
… Standard deacetylation of per-O-acetylated octyl lactoside 3 with sodium methoxide in methanol gave the corresponding unprotected glycoside 6 25 in near quantitative yield [δ H 4.40, …
V Langlois, JM Williams - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
Methyl 3′,4′-O-isopropylidene-β-lactoside was used as an intermediate in the synthesis of the 3′,4′-di-O-hexyl- and 3′,4′-di-O-octyl-β-lactoside. The following seven partially …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk
G Pohlentz, M Trimborn, H Egge - Glycobiology, 1994 - academic.oup.com
… With n-octyl lactoside and galactoside as acceptors, two … Competition experiments with n-octyl lactoside and … in part responsible for the 2-3 sialylation of n-octyl lactoside. …
V Langlois, JM Williams - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
In order to study the physical properties of lactose-derived surfactants, methyl 4′, 6′-di-O-hexyl-β-lactoside and methyl 4′, 6′-di-O-octyl-β-lactoside were prepared. The 4′, 6′-O-…
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
HJ SENN, M WAGNER… - European Journal of …, 1983 - Wiley Online Library
… Triton X-100 was the detergent routinely used as octyl glucoside acted as a galactose acceptor forming octyl lactoside. Manganese ions were required for full activity, but Co2+ and Mg2…
K Totani, N Yasutake, H Ohi, T Murata, T Usui - Archives of Biochemistry …, 2001 - Elsevier
… With octanol acceptor, octyl -lactoside was observed in a low yield (1%). This problem was … presence of sodium cholate, the transfer products octyl -lactoside (2) and dodecyl -lactoside (3…
H Nakajima, Y Miura, T Yamagata - The journal of biochemistry, 1998 - academic.oup.com
… Why octyl lactoside is a better acceptor of sialic acid with solubilized enzyme is not understood at present, though in this study using living cells, octyl lactoside was hardly used by B16 …
Number of citations: 47 0-academic-oup-com.brum.beds.ac.uk
Y Miura, T Yamagata - Biochemical and Biophysical Research …, 1997 - Elsevier
N-Acylaminoethyl lactosides as lactosylceramide analogs as well asn-alkyl lactosides were examined for their ability to prime glycosphingolipid (GSL) synthesis in mouse melanoma …
A Pörtner, JR Etchison, D Sampath, HH Freeze - Glycobiology, 1996 - academic.oup.com
… The radiolabeled octyl-lactoside product was isolated by … from the octyl-lactoside product by reverse phase HPLC. … the sialic acid added to octyl-lactoside by melanoma cells is sensitive …
K Kitamura - Development, 1981 - journals.biologists.com
… The dialysate was slowly added to the /?-aminophenyl-aD-lactosideSepharose column. The column was washed successively with MEPBS, then with 0-3 M sucrose in MEPBS until no …
Number of citations: 35 journals.biologists.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.